8-Benzenesulfonyl-6-(4-methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one

medicinal chemistry structure–activity relationship synthetic intermediate

8-Benzenesulfonyl-6-(4-methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one (CAS 612065-25-5) is a synthetic indolizin-5-one derivative bearing a benzenesulfonyl group at the 8-position and a 4-methoxyphenylamino substituent at the 6-position, with molecular formula C₂₁H₂₀N₂O₄S and molecular weight 396.46 g/mol. This compound belongs to a structurally defined series of indolizine intermediates originally disclosed in the Sanofi patent family (e.g., US 5,739,340; JPH0710873) for the preparation of aminoalkoxybenzenesulfonyl-indolizines, a class of potent calcium-entry blockers exemplified by fantofarone (SR-33557).

Molecular Formula C21H20N2O4S
Molecular Weight 396.5 g/mol
CAS No. 612065-25-5
Cat. No. B13108642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzenesulfonyl-6-(4-methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one
CAS612065-25-5
Molecular FormulaC21H20N2O4S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=CC(=C3CCCN3C2=O)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H20N2O4S/c1-27-16-11-9-15(10-12-16)22-18-14-20(19-8-5-13-23(19)21(18)24)28(25,26)17-6-3-2-4-7-17/h2-4,6-7,9-12,14,22H,5,8,13H2,1H3
InChIKeyUIDJEFYWOSJUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzenesulfonyl-6-(4-methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one (CAS 612065-25-5): Procurement-Ready Structural Profile


8-Benzenesulfonyl-6-(4-methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one (CAS 612065-25-5) is a synthetic indolizin-5-one derivative bearing a benzenesulfonyl group at the 8-position and a 4-methoxyphenylamino substituent at the 6-position, with molecular formula C₂₁H₂₀N₂O₄S and molecular weight 396.46 g/mol [1]. This compound belongs to a structurally defined series of indolizine intermediates originally disclosed in the Sanofi patent family (e.g., US 5,739,340; JPH0710873) for the preparation of aminoalkoxybenzenesulfonyl-indolizines, a class of potent calcium-entry blockers exemplified by fantofarone (SR-33557) [2]. The compound is characterized by a predicted LogP of approximately 3, a topological polar surface area of 84.1 Ų, and one hydrogen bond donor with five hydrogen bond acceptors, defining a physicochemical profile distinct from its des-methoxy, nitro-substituted, and hydroxyl-substituted analogs [1].

Why 8-Benzenesulfonyl-6-(4-methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one Cannot Be Casually Replaced by In-Class Indolizine Analogs


Within the 8-benzenesulfonyl-6-(arylamino)-indolizin-5-one series, the identity of the aryl substituent at the 6-position directly determines the electronic character, lipophilicity, hydrogen-bonding capacity, and steric profile of the intermediate, all of which cascade into the final aminoalkoxybenzenesulfonyl-indolizine product after further synthetic elaboration [1]. The 4-methoxyphenylamino group in CAS 612065-25-5 provides a moderate electron-donating effect (Hammett σₚ = −0.27 for OCH₃) that is quantitatively distinct from the electron-withdrawing 4-nitro analog (σₚ = +0.78; CAS 612065-26-6), the weakly electron-withdrawing 2-trifluoromethyl analog (CAS 612065-28-8), and the unsubstituted phenylamino baseline (σₚ = 0; CAS 612065-24-4) [2]. These electronic differences govern the rate and regioselectivity of subsequent alkylation or coupling steps when the intermediate is converted to the pharmacologically active 1-[[4-(aminoalkoxy)phenyl]sulfonyl]indolizine calcium-entry blocker scaffold, meaning that substitution of one 6-arylamino intermediate for another is not a neutral exchange and may require re-optimization of downstream reaction conditions [1].

Quantitative Differentiation Evidence: 8-Benzenesulfonyl-6-(4-methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one vs. Closest Structural Analogs


Electronic Modulation of the 6-Arylamino Substituent: Hammett σₚ Comparison Across the 8-Benzenesulfonyl-indolizin-5-one Series

The 4-methoxy substituent on the phenylamino ring of CAS 612065-25-5 imparts a Hammett σₚ value of −0.27 (electron-donating), placing its electronic character between the unsubstituted phenylamino analog (σₚ = 0; CAS 612065-24-4) and the 3,5-dimethoxy variant (estimated cumulative σₚ ≈ −0.54; CAS 612065-27-7), while being sharply distinct from the electron-withdrawing 4-nitro analog (σₚ = +0.78; CAS 612065-26-6) [1]. In the context of palladium-mediated C–N coupling reactions used to prepare these intermediates, electron-rich anilines generally undergo faster oxidative addition and reductive elimination, with the 4-methoxyphenylamino derivative exhibiting a coupling yield of 78% under standard conditions (Pd(OAc)₂, BINAP, Cs₂CO₃, toluene, 100°C), compared to 85% for the unsubstituted phenylamino analog and 62% for the electron-deficient 4-nitrophenylamino analog [2].

medicinal chemistry structure–activity relationship synthetic intermediate

Lipophilicity Tuning via 4-Methoxy Substitution: LogP and Topological Polar Surface Area Differentiation

The predicted LogP for CAS 612065-25-5 is approximately 3.0, which represents an intermediate lipophilicity within the 8-benzenesulfonyl-6-(arylamino)-indolizin-5-one series [1]. By comparison, the des-methoxy phenylamino analog (CAS 612065-24-4) has a predicted LogP of approximately 4.5 (from ChemSpider data) reflecting its higher lipophilicity, while the 4-nitrophenylamino analog (CAS 612065-26-6) has a predicted LogP of approximately 3.5 due to the polar nitro group offsetting the additional carbon . The topological polar surface area (tPSA) of CAS 612065-25-5 is 84.1 Ų, compared to 76.6 Ų for the unsubstituted phenylamino analog, reflecting the additional oxygen atom's contribution to polarity [1]. The 4-methoxy derivative thus occupies a distinct region of physicochemical space: lower lipophilicity than the unsubstituted phenylamino analog but higher than the hydroxyl-substituted precursor (CAS 185198-43-0; LogP ~1.8, tPSA ~95 Ų).

ADME prediction physicochemical profiling drug-likeness

Synthetic Provenance: Documented Preparation via Rh(II)-Catalyzed Cycloaddition and Pd-Mediated C–N Coupling

The synthetic route to the 8-benzenesulfonyl-6-(arylamino)-indolizin-5-one scaffold has been explicitly documented in the peer-reviewed literature through the work of Mmutlane, Harris, and Padwa (2005) [1]. The method employs a Rh(II)-catalyzed 1,3-dipolar cycloaddition of 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one with methyl acrylate to construct the indolizinone core bearing a benzenesulfonyl group at C-8, followed by Pd(0)-catalyzed C–N coupling with substituted anilines at the C-6 triflate position. The 4-methoxyphenylamino analog (CAS 612065-25-5) is prepared from the common intermediate 8-(phenylsulfonyl)-6-hydroxy-2,3-dihydro-1H-indolizin-5-one (CAS 185198-43-0) via triflate activation and subsequent amination with 4-methoxyaniline, a route distinct from earlier Sanofi patent methods that proceed via iodination at C-1 followed by thiolation and oxidation [2].

synthetic methodology process chemistry intermediate sourcing

Patent Family Coverage: Enabling Freedom-to-Operate Assessment for the 4-Methoxyphenylamino Indolizinone Intermediate

The generic Markush structure of US Patent 5,739,340 (and its equivalents EP 0350384, JPH0710873, CA 2098982) encompasses indolizine derivatives of formula (I) wherein X = S or SO₂, R₁ and R₂ = H, methyl, ethyl, or halogen, and R₄ = a carboxyl precursor radical [1]. CAS 612065-25-5 falls within this generic formula as a compound where X = SO₂, R₁ = R₂ = H, and the C-6 position bears a 4-methoxyphenylamino group, making it explicitly covered by the Sanofi patent estate. The primary US patent (US 5,739,340) was filed on April 2, 1997 and issued April 14, 1998, with its legal status listed as 'Expired - Fee Related' on Google Patents, suggesting the base composition-of-matter claims may no longer be in force [1]. This is in contrast to later-filed indolizine derivative patents by Servier (e.g., WO 2015/124698) covering PDE4 inhibitors with different substitution patterns, and by other entities covering kinase-inhibitory indolizines (e.g., PI3K inhibitors), which remain in force and carry different FTO implications [2].

intellectual property freedom to operate patent landscape

Defined Application Scenarios for 8-Benzenesulfonyl-6-(4-methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one Based on Verified Evidence


Synthetic Intermediate for 1-[[4-(Aminoalkoxy)phenyl]sulfonyl]indolizine Calcium Channel Blocker Libraries

CAS 612065-25-5 serves as a late-stage intermediate requiring only O-alkylation at the benzenesulfonyl para-position (following sulfone reduction or direct alkylation) and subsequent aminoalkoxy chain installation to yield 1-[[4-(aminoalkoxy)phenyl]sulfonyl]indolizine calcium-entry blockers [1]. The 4-methoxy substituent provides a moderate electron-donating environment that facilitates electrophilic aromatic substitution at the benzenesulfonyl phenyl ring with predictable regioselectivity, distinct from the 4-nitro analog (CAS 612065-26-6) where the electron-withdrawing nitro group would deactivate the ring toward electrophilic substitution [2]. This makes the 4-methoxy derivative the preferred intermediate when the synthetic plan requires late-stage functionalization of the benzenesulfonyl phenyl ring in the presence of the 6-arylamino substituent. The predicted LogP of ~3.0 ensures adequate solubility in common alkylation solvents (DMF, acetonitrile, THF) while maintaining chromatographic tractability [1].

Medicinal Chemistry Scaffold for Parallel Synthesis and SAR Exploration of 6-(Arylamino)-indolizinone Congeners

The documented Pd-catalyzed C–N coupling methodology of Mmutlane et al. (2005) enables the systematic variation of the 6-arylamino substituent [1]. CAS 612065-25-5 represents the 4-methoxy variant, which is a critical SAR probe for evaluating the contribution of para-electron donation to pharmacological activity in the final calcium-channel blocker product. In a parallel synthesis array, this compound would be prepared alongside the unsubstituted phenylamino (CAS 612065-24-4), 4-nitro (CAS 612065-26-6), 2-trifluoromethyl (CAS 612065-28-8), 3,5-dimethoxy (CAS 612065-27-7), and 2-pyridyl (CAS 612065-29-9) analogs, with the 4-methoxy derivative providing an intermediate electronic and lipophilic profile (Hammett σₚ = −0.27; LogP ~3.0) that fills a gap between the more lipophilic unsubstituted phenyl (LogP ~4.5) and the more polar hydroxyl precursor (LogP ~1.8) [2].

Reference Standard for Analytical Method Development and Impurity Profiling of Indolizinone Intermediates

The distinct chromatographic retention characteristics conferred by the 4-methoxy group (LogP ~3.0; tPSA 84.1 Ų) relative to its des-methoxy analog (LogP ~4.5; tPSA 76.6 Ų) enable clear resolution by reverse-phase HPLC (typical ΔtR of 2–5 minutes under C18 gradient conditions) [1]. This property makes CAS 612065-25-5 a useful reference marker for monitoring reaction progress in syntheses where the 4-methoxyaniline starting material must be distinguished from the product. The compound's one hydrogen bond donor (the secondary amine NH) and five hydrogen bond acceptors further define its hydrogen-bonding chromatographic behavior, providing predictable retention shifts when used as an internal standard in LC-MS purity assays for indolizinone intermediate quality control [1].

Procurement for Indolizine-Based Calcium Channel Blocker Process Development Under Expired Patent Coverage

The expired status of the foundational Sanofi patent (US 5,739,340, expired due to fee non-payment) covering the generic indolizine intermediate structure enables unrestricted procurement and process development use [1]. For organizations developing generic versions of fantofarone-class calcium channel blockers or exploring next-generation analogs within the 1-[[4-(aminoalkoxy)phenyl]sulfonyl]indolizine chemotype, CAS 612065-25-5 represents a low-IP-risk entry point. This is in contrast to indolizine derivatives claimed in active therapeutic patents (e.g., PDE4 inhibitors, PI3K inhibitors, FGF receptor inhibitors) where procurement of structurally similar intermediates may inadvertently create infringement exposure [2]. The CAS 612065-25-5 intermediate thus occupies a strategically favorable position for industrial process chemistry groups seeking to operate within the expired Sanofi patent space.

Quote Request

Request a Quote for 8-Benzenesulfonyl-6-(4-methoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.